Cas no 793660-70-5 (3-methyl(piperidin-4-yl)aminopropan-1-ol)
3-methyl(piperidin-4-yl)aminopropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(methyl-4-piperidinylamino)-1-Propanol
- AKOS009625564
- 793660-70-5
- 3-[methyl(piperidin-4-yl)amino]propan-1-ol
- 3-(Methyl(piperidin-4-yl)amino)propan-1-ol
- CS-0261421
- EN300-78457
- SCHEMBL7114801
- DB-303973
- G41088
- 3-methyl(piperidin-4-yl)aminopropan-1-ol
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- Inchi: 1S/C9H20N2O/c1-11(7-2-8-12)9-3-5-10-6-4-9/h9-10,12H,2-8H2,1H3
- InChI Key: RSMGBDMEDZHITB-UHFFFAOYSA-N
- SMILES: OCCCN(C)C1CCNCC1
Computed Properties
- Exact Mass: 172.157563266g/mol
- Monoisotopic Mass: 172.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 35.5Ų
3-methyl(piperidin-4-yl)aminopropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M642945-10mg |
3-[methyl(piperidin-4-yl)amino]propan-1-ol |
793660-70-5 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M642945-50mg |
3-[methyl(piperidin-4-yl)amino]propan-1-ol |
793660-70-5 | 50mg |
$ 160.00 | 2022-06-02 | ||
| TRC | M642945-100mg |
3-[methyl(piperidin-4-yl)amino]propan-1-ol |
793660-70-5 | 100mg |
$ 250.00 | 2022-06-02 | ||
| Enamine | EN300-78457-0.05g |
3-[methyl(piperidin-4-yl)amino]propan-1-ol |
793660-70-5 | 95% | 0.05g |
$77.0 | 2023-02-12 | |
| Enamine | EN300-78457-0.1g |
3-[methyl(piperidin-4-yl)amino]propan-1-ol |
793660-70-5 | 95% | 0.1g |
$114.0 | 2023-02-12 | |
| Enamine | EN300-78457-0.25g |
3-[methyl(piperidin-4-yl)amino]propan-1-ol |
793660-70-5 | 95% | 0.25g |
$164.0 | 2023-02-12 | |
| Enamine | EN300-78457-0.5g |
3-[methyl(piperidin-4-yl)amino]propan-1-ol |
793660-70-5 | 95% | 0.5g |
$258.0 | 2023-02-12 | |
| Enamine | EN300-78457-1.0g |
3-[methyl(piperidin-4-yl)amino]propan-1-ol |
793660-70-5 | 95% | 1.0g |
$331.0 | 2023-02-12 | |
| Enamine | EN300-78457-2.5g |
3-[methyl(piperidin-4-yl)amino]propan-1-ol |
793660-70-5 | 95% | 2.5g |
$650.0 | 2023-02-12 | |
| Enamine | EN300-78457-5.0g |
3-[methyl(piperidin-4-yl)amino]propan-1-ol |
793660-70-5 | 95% | 5.0g |
$961.0 | 2023-02-12 |
3-methyl(piperidin-4-yl)aminopropan-1-ol Related Literature
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Tong Xu,Dongwei Ma,Chengbo Li,Qian Liu,Siyu Lu,Abdullah M. Asiri,Chun Yang,Xuping Sun Chem. Commun., 2020,56, 3673-3676
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 3-methyl(piperidin-4-yl)aminopropan-1-ol
Introduction to 3-methyl(piperidin-4-yl)aminopropan-1-ol (CAS No. 793660-70-5) and Its Emerging Applications in Chemical Biology
3-methyl(piperidin-4-yl)aminopropan-1-ol, identified by the chemical identifier CAS No. 793660-70-5, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery, particularly as a building block for more complex pharmacophores. The presence of both a piperidine ring and an amine substituent on a propyl backbone suggests versatile reactivity, making it a valuable candidate for further exploration in medicinal chemistry.
The compound's structure, featuring a methyl(piperidin-4-yl)amino moiety attached to a primary alcohol group, provides multiple sites for functionalization. This structural flexibility allows chemists to modify its properties for specific biological targets, such as enzyme inhibition or receptor binding. In recent years, the demand for novel heterocyclic compounds has surged, driven by their role in developing next-generation therapeutics. 3-methyl(piperidin-4-yl)aminopropan-1-ol fits well within this trend, as piperidine derivatives are widely recognized for their biological activity and compatibility with various drug-like properties.
Recent advancements in computational chemistry have enabled more efficient screening of such compounds for potential therapeutic applications. Virtual screening techniques, combined with molecular docking studies, have been instrumental in identifying promising candidates like 3-methyl(piperidin-4-yl)aminopropan-1-ol. These methods allow researchers to predict interactions between the compound and biological targets with high precision, thereby expediting the drug discovery process. The compound's favorable physicochemical properties, such as solubility and metabolic stability, further enhance its attractiveness as a lead compound.
In the realm of chemical biology, 3-methyl(piperidin-4-yl)aminopropan-1-ol has been explored as a precursor in the synthesis of more complex molecules. Its ability to undergo various chemical transformations, including nucleophilic substitutions and condensation reactions, makes it a versatile intermediate. For instance, it can be used to construct peptidomimetics or to develop small-molecule inhibitors targeting specific protein-protein interactions. Such applications are critical in understanding disease mechanisms and designing targeted therapies.
The compound's relevance is further underscored by its potential role in addressing unmet medical needs. For example, researchers have investigated its derivatives as candidates for treating neurological disorders due to the known bioactivity of piperidine-containing scaffolds. Preclinical studies have demonstrated that certain analogs exhibit promising effects on neurotransmitter systems, suggesting therapeutic potential. While further research is needed to fully elucidate its pharmacological profile, 3-methyl(piperidin-4-yl)aminopropan-1-ol represents an exciting area of investigation.
From a synthetic chemistry perspective, the synthesis of 3-methyl(piperidin-4-yl)aminopropan-1-ol presents interesting challenges and opportunities. Modern synthetic strategies have enabled more efficient routes to complex molecules like this one, often leveraging transition-metal catalysis or asymmetric methods to achieve high selectivity and yield. These advances have made it feasible to produce sufficient quantities of the compound for biological testing, thereby accelerating research progress.
The growing interest in 3-methyl(piperidin-4-yl)aminopropan-1-ol also reflects broader trends in drug discovery towards innovative molecular architectures. Piperidine derivatives continue to be a cornerstone of medicinal chemistry due to their ability to modulate biological processes effectively. By exploring compounds like this one, researchers aim to uncover new therapeutic strategies that address complex diseases with greater precision.
In conclusion,3-methyl(piperidin-4-yliaminopropanalcohol (CAS No. 79366070)) stands out as a promising candidate in chemical biology and pharmaceutical research. Its unique structural features and potential applications make it a valuable asset in the quest for novel therapeutics. As research progresses,this compound will likely continue to play a significant role in shaping future drug development efforts。
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